molecular formula C9H10ClN3 B1457327 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride CAS No. 1384428-36-7

4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride

Cat. No.: B1457327
CAS No.: 1384428-36-7
M. Wt: 195.65 g/mol
InChI Key: PUTXWOROOGVOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Name: 4-(4-Methyl-1H-pyrazol-1-yl)pyridine hydrochloride CAS Registry Number: 1384428-36-7 Molecular Formula: C 9 H 10 ClN 3 Molecular Weight: 195.65 g/mol this compound is an organic salt featuring a pyridine ring linked to a 4-methylpyrazole group. This structure is a key motif in the development of advanced chemical tools and materials. Compounds with pyrazole-pyridine hybrids are of significant interest in scientific research, particularly as building blocks for synthesizing more complex molecules and as ligands in coordination chemistry . For instance, structurally similar tris(pyrazolyl)methane ligands are exploited in a broad range of applications, including catalysis and biomedical chemistry . The specific substitution pattern of this compound makes it a versatile precursor for further chemical modification. Researchers can utilize this reagent to create novel ligands designed to bind with metal centers, forming complexes that can act as catalysts or have other functional properties . As with all reagents of this nature, proper handling procedures should be observed. Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c1-8-6-11-12(7-8)9-2-4-10-5-3-9;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTXWOROOGVOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

The compound features a pyrazole ring, which is known for its role in various biological activities. Pyrazole derivatives often exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The specific structure of this compound allows it to interact with various biological targets, influencing multiple signaling pathways.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. A study demonstrated that related pyrazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may exhibit similar antimicrobial efficacy.

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation in various assays. One study reported that certain pyrazole derivatives inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests that the compound may also exert antiproliferative effects against cancer cells.

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . These findings indicate potential therapeutic applications in treating inflammatory diseases.

Case Study: Antiviral Activity

A recent investigation into the antiviral properties of pyrazole derivatives indicated moderate activity against HIV-1 replication . The study found that structural modifications influenced antiviral efficacy, suggesting that optimizing the chemical structure of this compound could enhance its antiviral properties.

Case Study: In Vivo Studies

In vivo pharmacokinetic studies have shown that certain pyrazole derivatives exhibit favorable metabolic stability while maintaining low toxicity profiles . This is crucial for developing new therapeutic agents based on the pyrazole scaffold.

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL against pathogens
AnticancerInhibition of HepG2 and HeLa cell growth
Anti-inflammatoryInhibition of TNF-α and IL-6
AntiviralModerate activity against HIV-1

Scientific Research Applications

Allosteric Modulation of Muscarinic Receptors

One of the prominent applications of 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride is as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds of this class can potentially treat neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia. The modulation of the M4 receptor is significant because it is involved in various cognitive functions and can help reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models .

Table 1: Potential Disorders Targeted by M4 Modulators

DisorderDescription
Alzheimer's DiseaseCognitive decline associated with aging
SchizophreniaAffects thought processes and emotional responses
Parkinson's DiseaseNeurological disorder affecting movement
Cognitive ImpairmentGeneral decline in cognitive functions

Cancer Research

The compound has been studied for its inhibitory effects on specific kinases like Monopolar Spindle 1 (MPS1), which plays a crucial role in cell division. Inhibitors targeting MPS1 are being explored as potential cancer therapies due to their ability to disrupt mitotic processes in cancer cells . The introduction of a methyl group in related compounds has shown to improve metabolic stability, which is crucial for developing effective therapeutics .

Fungicidal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit fungicidal properties against pathogens such as Botrytis cinerea, a common plant pathogen. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance fungicidal activity, making these compounds potential candidates for agricultural fungicides .

Table 2: Summary of Fungicidal Activity

CompoundPathogen TargetedActivity Level
4-Methyl-Pyrazole DerivativeBotrytis cinereaModerate Activity
Other Pyrazole DerivativesVarious Plant PathogensVariable Activity

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies help elucidate the mechanisms by which these compounds exert their effects, providing insights for further optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride (hypothetical data inferred from nomenclature) with two structurally related compounds: 4-(anthracen-9-yl)pyridine () and 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride (). Key differences in molecular architecture, synthesis, and intermolecular interactions are highlighted.

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) 4-(Anthracen-9-yl)pyridine 4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride
Molecular Formula C₉H₁₀ClN₃ (inferred) C₁₉H₁₃N C₉H₁₆ClN₃
Molecular Weight (g/mol) ~215.65 243.31 201.7
Core Structure Pyridine + pyrazole substituent Pyridine + anthracene substituent Piperidine + pyrazole substituent
Synthetic Route Likely nucleophilic substitution or cross-coupling Suzuki–Miyaura cross-coupling Not specified in evidence
Crystallographic Data Not available Monoclinic C2/c space group Not reported
Key Interactions Anticipated: C-H⋯π, π-π stacking π-π stacking (3.6061 Å), C-H⋯Cg (2.7391 Å) Unknown

Structural and Functional Differences

  • Substituent Effects :

    • The anthracene group in 4-(anthracen-9-yl)pyridine introduces extended π-conjugation, enhancing π-π stacking interactions critical for supramolecular assembly . In contrast, the methylpyrazole group in the target compound may prioritize hydrogen bonding or coordination due to the pyrazole’s N-heteroatoms.
    • The piperidine analog () replaces pyridine with a saturated six-membered amine ring, altering solubility and basicity. Piperidine’s flexibility could reduce crystallinity compared to rigid pyridine derivatives.
  • Synthesis :

    • 4-(Anthracen-9-yl)pyridine was synthesized via Suzuki–Miyaura cross-coupling, a method applicable to aryl-pyridine hybrids . The target compound might require similar methodologies, though substituent steric effects could necessitate optimized conditions.
    • The piperidine derivative’s synthesis remains unspecified, but alkylation or reductive amination of pyrazole precursors is plausible.

Crystallographic and Intermolecular Interactions

  • 4-(Anthracen-9-yl)pyridine : Forms 1D chains via C-H⋯π interactions and lamellar networks through π-π stacking (3.6061 Å interplanar distance) . These features are absent in the hydrochloride salts due to ionic character.
  • Hypothetical Target Compound : The hydrochloride salt’s ionic nature would likely disrupt extensive π-π stacking but promote solubility in polar solvents. Weak C-H⋯Cl⁻ interactions might dominate crystal packing.

Methodological Considerations

Crystallographic analysis of such compounds often employs SHELX software (). For example, SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in experimental phasing . The anthracene-pyridine structure was refined using SHELXL, emphasizing the program’s utility for small-molecule crystallography .

Preparation Methods

Formation of 4-(4-methyl-1H-pyrazol-1-yl)pyridine Core

A representative synthetic route for related compounds such as 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine (structurally similar) involves:

  • Nucleophilic aromatic substitution (S_NAr):
    Reacting a halogenated pyridine (e.g., 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine) with a pyrazole derivative (e.g., 4-nitro-1H-pyrazole) under basic conditions. The pyrazole acts as a nucleophile, displacing the halogen on the pyridine ring to form a pyrazolylpyridine intermediate.

  • Reaction conditions:

    • Solvents: Tetrahydrofuran (THF), acetonitrile, toluene, or dimethylformamide (DMF)
    • Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), or calcium hydride (CaH2)
    • Temperature: 70–120 °C
    • Atmosphere: Nitrogen inert atmosphere to prevent oxidation
    • Reaction time: 6–12 hours
  • Example:
    Dissolve 4-nitro-1H-pyrazole in dry THF, cool to 0 °C, add NaH portionwise, stir at room temperature, then add 2-methoxy-4-fluoropyridine and heat to 70 °C for 8 hours. Quench with water and isolate the intermediate by filtration.

Representative Reaction Scheme and Data Table

Step Reactants Conditions Product Yield (%) Notes
1 4-nitro-1H-pyrazole + 2-chloropyridine Base (NaH, K2CO3), THF, 70-110 °C, N2 atmosphere, 6-12 h 4-(4-nitro-1H-pyrazol-1-yl)pyridine 69–82 S_NAr substitution
2 Intermediate + H2, Pd/C or Raney Ni Room temp, MeOH or EtOH, 1–3 h 4-(4-amino-1H-pyrazol-1-yl)pyridine 81–91 Catalytic hydrogenation
3 Amino intermediate + methylating agent Base, acetone or DMF, reflux 4-(4-methyl-1H-pyrazol-1-yl)pyridine Variable Methylation of pyrazole nitrogen
4 Free base + HCl Ethanol or ether, room temp 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride Quantitative Salt formation for stability

Research Findings and Notes

  • The nucleophilic aromatic substitution step is efficient due to the activation of the pyridine ring by electron-withdrawing groups and the nucleophilicity of the pyrazole nitrogen. The use of strong bases like sodium hydride facilitates deprotonation of pyrazole, enhancing nucleophilicity.

  • Catalytic hydrogenation is a mild and selective method for reducing nitro groups without affecting other sensitive functionalities. Both Pd/C and Raney nickel catalysts have been successfully employed.

  • Methylation of the pyrazole nitrogen is crucial for obtaining the 4-methyl derivative. The choice of methylating agent and reaction conditions affects selectivity and yield.

  • Formation of the hydrochloride salt improves the compound's solubility and crystallinity, which is important for pharmaceutical applications.

  • The overall synthetic route is amenable to scale-up due to the use of commercially available starting materials, mild reaction conditions, and straightforward purification steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be introduced to pyridine rings using tert-butyl carbamate intermediates under alkaline conditions (e.g., NaOH in dichloromethane) . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl, followed by purification via recrystallization from methanol or ethanol . Key steps include monitoring reaction progress with TLC and ensuring anhydrous conditions to avoid side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the pyrazole and pyridine moieties. The methyl group on pyrazole resonates at δ ~2.5 ppm, while pyridyl protons appear as distinct aromatic signals .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for free base and [M-Cl]− for hydrochloride salt).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement, particularly for assessing hydrogen bonding in the hydrochloride salt .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes .
  • Store in a cool, dry environment (<25°C) away from oxidizers. Hydrochloride salts are hygroscopic; use desiccants in storage containers .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the pyrazole moiety to the pyridine ring?

  • Methodology :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency between halogenated pyridines and pyrazole derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while elevated temperatures (80–100°C) accelerate reaction kinetics .
  • Workflow Example :
  • React 4-chloropyridine with 4-methylpyrazole in DMF at 90°C for 12 hours.
  • Monitor conversion via HPLC and isolate the product using column chromatography (SiO2, ethyl acetate/hexane).

Q. How can contradictions in crystallographic data be resolved during structure refinement?

  • Methodology :

  • SHELXL Workflow : Use TWIN commands to address twinning in high-symmetry crystals. For high-resolution data (<1.0 Å), anisotropic displacement parameters refine thermal motion .
  • Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles of analogous pyrazole-pyridine complexes .

Q. How does the methyl group position on the pyrazole ring influence the compound’s reactivity or bioactivity?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with methyl groups at pyrazole positions 3, 4, or 5. Test reactivity in nucleophilic substitutions (e.g., with Grignard reagents) and compare bioactivity in enzyme inhibition assays .
  • Computational Modeling : Use DFT to calculate electron density maps; the 4-methyl group may sterically hinder interactions with flat binding pockets (e.g., kinase active sites) .

Key Notes

  • Avoid commercial suppliers; prioritize peer-reviewed synthesis protocols.
  • Structural analogs (e.g., 3-methyl variants) provide benchmarks for mechanistic studies .
  • Safety data emphasize handling hygroscopic hydrochloride salts in controlled environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.